molecular formula C20H22N4O5S B2609463 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-79-2

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2609463
CAS No.: 2097888-79-2
M. Wt: 430.48
InChI Key: IBPKYAJKBNGSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Pharmacological Potential

  • Chemokine CCR3 Antagonists

    The compound is highlighted within the class of small molecule CCR3 antagonists, which are considered valuable for treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis. The structure-activity relationships (SAR) of these antagonists, including morpholinyl derivatives, suggest their potential in inhibiting allergic inflammation by targeting the CCR3 receptor, demonstrating high affinity and antagonizing capabilities in vitro (Willems & IJzerman, 2009).

  • Piperazine and Morpholine Derivatives in Medicine

    A comprehensive review on piperazine and morpholine derivatives, including their synthesis and pharmacological applications, shows a broad spectrum of pharmaceutical activities. These derivatives are essential in developing new methods and compounds with significant pharmacophoric activities, indicating their utility in various medical applications (Mohammed et al., 2015).

  • Novel CNS Acting Drugs Synthesis

    Research on functional chemical groups for synthesizing compounds with central nervous system (CNS) activity points to the potential of structures like 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one. These compounds are part of a larger class of heterocycles that may offer effects ranging from depression and euphoria to convulsion, indicating their potential in CNS drug development (Saganuwan, 2017).

Antimicrobial and Antioxidant Applications

  • Antimicrobial Scaffold Potential

    Research into benzoxazinoids, which share structural similarities with the compound , suggests the potential of these structures as scaffolds for designing new antimicrobial compounds. This highlights the importance of exploring the antimicrobial activities of such derivatives, potentially leading to novel treatments for pathogenic fungi and bacteria (de Bruijn et al., 2018).

  • Antioxidant Capacity Assays

    The use of derivatives like this compound in assays to measure antioxidant capacity indicates their role in understanding and quantifying antioxidant potentials. These assays are crucial for identifying compounds that can counteract oxidative stress, contributing to the development of antioxidant therapies (Ilyasov et al., 2020).

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-19-15-22(8-9-24(19)17-2-1-7-21-14-17)20(26)16-3-5-18(6-4-16)30(27,28)23-10-12-29-13-11-23/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKYAJKBNGSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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